N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide
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Overview
Description
N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by its unique structure, which includes tert-butyl, methoxy, and methylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-methylbenzoic acid with hydrazine hydrate to form 2-methylbenzohydrazide.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Benzoylation: The final step involves the benzoylation of the hydrazide with 3-methoxy-5-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylbenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-tert-butyl-3-methoxy-N’-(3-methoxybenzoyl)-2-methylbenzohydrazide
- N’-tert-butyl-3-methoxy-N’-(5-methylbenzoyl)-2-methylbenzohydrazide
- N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylphenyl)-2-methylbenzohydrazide
Uniqueness
N’-tert-butyl-3-methoxy-N’-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide is unique due to the presence of both tert-butyl and methoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-14-11-16(13-17(12-14)27-6)21(26)24(22(3,4)5)23-20(25)18-9-8-10-19(28-7)15(18)2/h8-13H,1-7H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPVUELTFFXJAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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